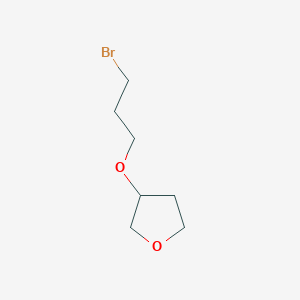![molecular formula C12H23NO3 B1524565 tert-butyl N-[(2-hydroxycyclohexyl)methyl]carbamate CAS No. 477584-12-6](/img/structure/B1524565.png)
tert-butyl N-[(2-hydroxycyclohexyl)methyl]carbamate
Overview
Description
“tert-butyl N-[(2-hydroxycyclohexyl)methyl]carbamate” is a chemical compound with the CAS Number: 477584-12-6 . It has a molecular weight of 229.32 and its IUPAC name is tert-butyl (2-hydroxycyclohexyl)methylcarbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H23NO3/c1-12(2,3)16-11(15)13-8-9-6-4-5-7-10(9)14/h9-10,14H,4-8H2,1-3H3,(H,13,15) . The molecular structure can be viewed using Java or Javascript .Physical and Chemical Properties Analysis
This compound is a powder and is typically stored at room temperature . It has a molecular weight of 229.32 .Scientific Research Applications
Synthesis and Chemical Reactivity
The compound tert-butyl N-[(2-hydroxycyclohexyl)methyl]carbamate has been utilized in various synthetic pathways, demonstrating its versatility in organic chemistry. One study highlighted its role as a critical intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. This demonstrates the compound's utility in synthesizing nucleoside analogues, important components in antiviral and anticancer therapeutics (Ober et al., 2004). Another research avenue involved its conversion into spirocyclopropanated analogues of the insecticide Thiacloprid, showcasing its role in developing novel insecticidal compounds (Brackmann et al., 2005).
Material Science and Sensory Materials
Research has also explored the compound's derivates in the development of sensory materials. For instance, benzothizole modified carbazole derivatives with tert-butyl groups have shown promising applications in detecting volatile acid vapors. These compounds form organogels that emit strong blue light, which could be exploited in designing fluorescent sensors for environmental monitoring (Sun et al., 2015).
Environmental Applications
On the environmental front, studies have delved into the degradation pathways of related methylcarbamate derivatives, such as methyl tert-butyl ether (MTBE), a gasoline additive. Understanding these pathways is crucial for developing effective treatment methods for water contaminated with MTBE and similar compounds. This research not only aids in mitigating environmental pollution but also provides insights into the chemical behavior of this compound derivatives under various conditions (Stefan et al., 2000).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-[(2-hydroxycyclohexyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-8-9-6-4-5-7-10(9)14/h9-10,14H,4-8H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAONMXZZIKVZBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


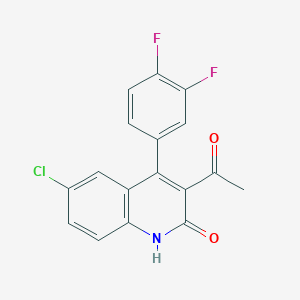
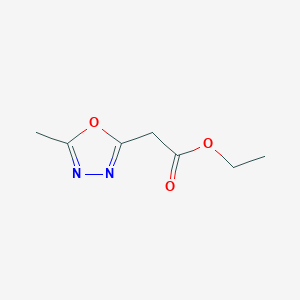
![2,2,2-trifluoroethyl N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B1524485.png)
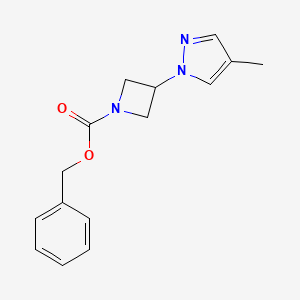

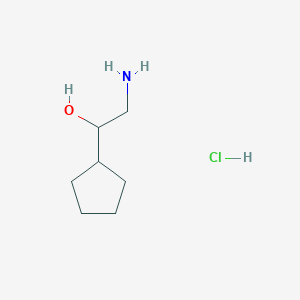
![9-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B1524490.png)
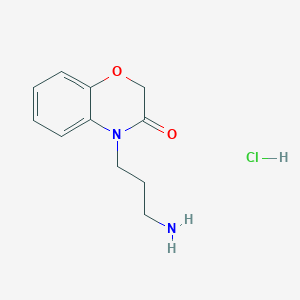
![1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B1524492.png)
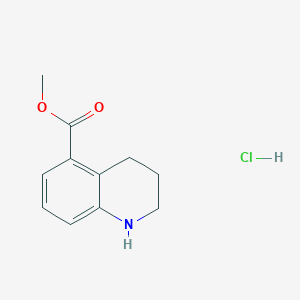
![1-[2-(Aminomethyl)phenoxy]propan-2-ol hydrochloride](/img/structure/B1524500.png)
![2-[5-(Acetamidomethyl)thiophene-2-sulfonamido]acetic acid](/img/structure/B1524503.png)

